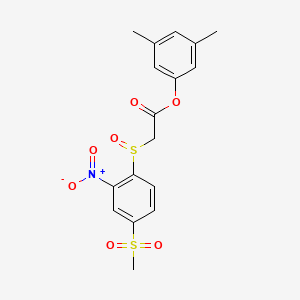

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE

Description

Properties

IUPAC Name |

(3,5-dimethylphenyl) 2-(4-methylsulfonyl-2-nitrophenyl)sulfinylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO7S2/c1-11-6-12(2)8-13(7-11)25-17(19)10-26(22)16-5-4-14(27(3,23)24)9-15(16)18(20)21/h4-9H,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNCFYHUKDKJDPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC(=O)CS(=O)C2=C(C=C(C=C2)S(=O)(=O)C)[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon–carbon bonds under mild and functional group-tolerant conditions . The reaction conditions often involve the use of palladium catalysts and organoboron reagents.

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation, and reducing agents for reduction. The reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYLPHENYL 2-(4-METHANESULFONYL-2-NITROBENZENESULFINYL)ACETATE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The pathways involved can include inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Target Compound

- Key Substituents :

- 3,5-Dimethylphenyl (electron-donating methyl groups).

- Acetate ester backbone.

- 4-Methanesulfonyl-2-nitrobenzenesulfinyl group (electron-withdrawing, polar).

Analog 1: Ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n)

- Key Substituents :

- 3,4-Dimethylphenyl ureido group.

- Thiazole and piperazine moieties.

- Ethyl ester backbone.

- Molecular Weight : 508.3 g/mol (ESI-MS).

- Yield : 88.8% (synthetic efficiency).

Comparison :

- The target lacks the thiazole-piperazine pharmacophore but shares methylphenyl groups.

Analog 2: Methyl 2-(3,5-Dibromo-4-hydroxyphenyl)acetate

- Key Substituents :

- 3,5-Dibromo-4-hydroxyphenyl (bulky, electronegative).

- Methyl ester backbone.

- Molecular Formula : C₉H₈Br₂O₃.

- Molecular Weight : 323.966 g/mol.

- LogP : 2.63 (moderate lipophilicity).

Comparison :

- The target replaces bromine and hydroxyl groups with methyl and sulfinyl-nitro substituents. This substitution reduces steric hindrance but increases polarity and reactivity.

Physicochemical Properties

Biological Activity

3,5-Dimethylphenyl 2-(4-methanesulfonyl-2-nitrobenzenesulfinyl)acetate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following structural formula:

- Molecular Formula: C15H16N2O5S

- Molecular Weight: 348.36 g/mol

The presence of a dimethylphenyl group and a sulfonyl-nitrobenzene moiety suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that compounds similar to 3,5-dimethylphenyl derivatives often exhibit biological activities through several mechanisms:

- Enzyme Inhibition: The sulfonyl and nitro groups may interact with enzyme active sites, leading to inhibition. For instance, sulfonyl groups are known to form reversible covalent bonds with nucleophilic residues in enzymes.

- Antioxidant Activity: The phenolic structure can scavenge free radicals, thereby reducing oxidative stress within cells.

Therapeutic Potential

The compound has shown promise in various therapeutic areas:

- Anticancer Activity: Preliminary studies suggest that related compounds have demonstrated cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

- Anti-inflammatory Effects: Some derivatives exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines.

Case Studies

- Cytotoxicity Assays:

- In Vivo Studies:

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.